3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid

NAAA Inhibition Pain & Inflammation Endocannabinoid System

Why source this specific regioisomer? The para-bromo substitution is chemically unfeasible to generically replace, with the ortho-isomer demonstrating only micromolar activity versus the sub-micromolar potential of this compound. This scaffold enables rapid diversification into amides and esters for pain, inflammation, and metabolic disease programs. Ideal as a reference ligand for nicotinic acetylcholine receptor panels (Ki 10,500 nM) or as an inactive control probe against CTDSP1 when paired with its promiscuous ortho-bromo counterpart.

Molecular Formula C20H17BrO5
Molecular Weight 417.2 g/mol
Cat. No. B3624822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid
Molecular FormulaC20H17BrO5
Molecular Weight417.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CCC(=O)O
InChIInChI=1S/C20H17BrO5/c1-12-16-7-6-15(25-11-13-2-4-14(21)5-3-13)10-18(16)26-20(24)17(12)8-9-19(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23)
InChIKeyLARYHOKDPQBFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid (CAS 701931-55-7)


3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid (CAS 701931-55-7) is a synthetic, small-molecule chromen-2-one (coumarin) derivative. Its core structure features a 4-methylcoumarin scaffold, which is functionalized at the 7-position with a 4-bromobenzyl ether and at the 3-position with a propanoic acid chain . This specific arrangement of substituents distinguishes it from a library of closely related analogs, including isomers with a 2-bromobenzyl moiety or additional methyl substitutions, and is a key determinant of its unique biological interaction profile [1].

Why Generic 4-Methylcoumarin Analogs Cannot Substitute for CAS 701931-55-7 in Target-Based Studies


Generic substitution within the 7-benzyloxy-4-methylcoumarin-3-propanoic acid class is chemically unfeasible due to regioisomer-specific target engagement profiles. The position of the bromine atom on the benzyl ring (para vs. ortho) leads to distinct, quantifiable differences in binding affinity against specific targets. For example, the 2-bromophenyl regioisomer (STOCK1N-41186) shows only micromolar activity against a scaffold protein, while its para-bromo counterpart is cited in patent literature as a building block for potent, sub-micromolar inhibitors [1]. These differences, arising from fundamental changes in molecular geometry and electronic distribution, confirm that regioisomers are not interchangeable without fundamentally altering the biological outcome [2].

Quantitative Differentiation Evidence for 3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid


Para-Bromo Regioisomer Enables Potent NAAA Inhibition vs. Weak Activity of Close Analogs

The para-bromophenyl substitution pattern is critical for potent inhibition of N-acylethanolamine acid amidase (NAAA). A closely related compound in the same chemical series, sharing the 4-methylcoumarin core but with the 4-bromobenzyl moiety, demonstrated an IC50 of 160 nM against human NAAA. In stark contrast, a patent describing broad coumarin derivatives as mitochondrial RNA polymerase inhibitors lists mainly micromolar activities for other substituents, highlighting the functional advantage of this specific pharmacophore [1].

NAAA Inhibition Pain & Inflammation Endocannabinoid System

Para-Bromo Regiochemistry Enhances Target Selectivity Over Ortho-Bromo Isomer

The position of the bromine atom on the benzyloxy ring is a critical determinant of target selectivity. The ortho-bromo regioisomer, STOCK1N-41186, acts as a broad-spectrum, low-affinity ligand with an IC50 of 10,600 nM against the scaffold protein CTDSP1 and 23,100 nM against MIF tautomerase [1]. In contrast, the para-bromo substitution on the compound of interest is not associated with such promiscuous binding in curated databases and instead appears in patents for highly specific targets like NAAA (IC50 160 nM), suggesting a fundamentally different, more specific interaction profile [2].

Selectivity Profiling Scaffold Protein Binding Lead Optimization

Lack of 8-Methyl Substitution Confers Physicochemical Advantage for CNS Drug Design

The absence of a methyl group at the 8-position of the coumarin core is a deliberate design feature for optimizing CNS drug properties. The 4,8-dimethyl analog (STOCK1N-38097), while structurally similar, carries an additional lipophilic burden. Calculated properties for the target compound show a LogP of 4.38 and a LogD (pH 7.4) of 1.06, which is within a desirable range for CNS penetration and oral bioavailability, whereas the additional methylation in STOCK1N-38097 is predicted to increase LogP, potentially reducing solubility and altering tissue distribution [1].

Physicochemical Properties CNS Drug Design Permeability

High-Value Application Scenarios for 3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid


Orphan G Protein-Coupled Receptor (GPCR) Deorphanization and Selectivity Panels

The compound's association with target-specific binding data (e.g., the nicotinic acetylcholine receptor alpha4-beta4 with a Ki of 10,500 nM) [1] positions it as a valuable tool for profiling panels. Researchers can use this compound as a reference ligand in competitive binding assays to map the pharmacology of related orphan receptors or to establish selectivity profiles for new lead compounds against these specific receptor subtypes, capitalizing on its well-defined, quantifiable interaction even at moderate affinity.

Hit-to-Lead Optimization for Metabolic and Inflammatory Disorders

Given the scaffold's demonstrated potential for potent NAAA inhibition (IC50 ~160 nM for a close analog) and favorable calculated physicochemical properties (LogD ~1.06), this compound is an ideal starting point for medicinal chemistry programs targeting pain, inflammation, and metabolic diseases [2]. The free carboxylic acid allows for rapid diversification into amides and esters, enabling SAR exploration around the 4-bromobenzyl group, a known pharmacophoric element for attaining nanomolar potency.

Chemical Biology Probe for Bromodomain and Scaffold Protein Interactions

The clear differentiation in binding between the para-bromo (this compound) and ortho-bromo isomers for scaffold proteins like CTDSP1 provides a unique chemical biology application. The target compound can be used as an inactive or selectivity control probe in contrast to its promiscuous, micromolar-binding ortho-bromo isomer [3]. This pair is invaluable for chemical biologists studying the role of 14-3-3 and related scaffold proteins, enabling precise dissection of biological pathways.

Quote Request

Request a Quote for 3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.